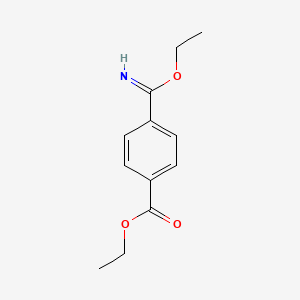
Ethyl 4-(ethoxy(imino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(ethoxy(imino)methyl)benzoate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceuticals
Ethyl 4-(ethoxy(imino)methyl)benzoate serves as a building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of infectious diseases.
Organic Synthesis
The compound is utilized in organic synthesis as an intermediate for producing various chemical entities. Its versatility in synthetic pathways makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.
Research Studies
Recent studies have highlighted the utility of this compound in synthesizing novel compounds with targeted biological activities. For example:
- Synthesis of Antimicrobial Agents : Researchers have synthesized derivatives of this compound to evaluate their efficacy against resistant strains of bacteria, showcasing promising results in inhibiting bacterial growth .
- Development of Anticancer Drugs : The compound has been investigated as a precursor for anticancer agents, demonstrating potential in inhibiting tumor growth through various mechanisms .
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various pathogens. The research highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy .
Case Study 2: Synthesis of Novel Anti-inflammatory Agents
In another study, researchers utilized this compound to develop new anti-inflammatory agents through targeted modifications. The findings indicated that certain derivatives showed higher potency than existing treatments, suggesting a promising avenue for future drug development .
Propiedades
Número CAS |
57870-22-1 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 4-(C-ethoxycarbonimidoyl)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13H,3-4H2,1-2H3 |
Clave InChI |
BTYXGCARTYNWDV-UHFFFAOYSA-N |
SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |
SMILES canónico |
CCOC(=N)C1=CC=C(C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















